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  • Product: 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Core Science & Biosynthesis

Foundational

CAS number for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline derivative

The following technical guide details the identification, synthesis, and application of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline , a critical intermediate in medicinal chemistry. [1] Part 1: Chemical Identity & Core Cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline , a critical intermediate in medicinal chemistry.

[1]

Part 1: Chemical Identity & Core Characterization

The molecule 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a highly functionalized aniline derivative employed primarily as a scaffold in the synthesis of kinase inhibitors (e.g., B-Raf or MEK inhibitors) and Bcl-2 family inhibitors. Its unique substitution pattern—combining a nucleophilic amine, an electrophilic iodine (for cross-coupling), and a metabolic handle (methylsulfonyl)—makes it a "privileged structure" in drug discovery.

Identity Data Matrix
PropertySpecification
Chemical Name 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline
CAS Registry Number 1297283-15-8
Common Synonyms 4-Amino-3-fluoro-5-iodophenyl methyl sulfone; 2-Fluoro-6-iodo-4-methanesulfonylaniline
Molecular Formula C₇H₇FINO₂S
Molecular Weight 315.11 g/mol
SMILES Nc1c(F)cc(S(=O)(=O)C)cc1I
MDL Number MFCD25957645
Appearance Off-white to pale brown crystalline solid
Precursor CAS 832755-13-2 (2-Fluoro-4-(methylsulfonyl)aniline)

Part 2: Synthetic Methodology & Causality

The synthesis of CAS 1297283-15-8 is typically achieved via the regioselective iodination of its precursor, 2-Fluoro-4-(methylsulfonyl)aniline .

Retrosynthetic Logic
  • Starting Material: The 2-fluoro-4-(methylsulfonyl)aniline core is selected because the amino group (-NH₂) is a strong ortho/para activator, while the sulfonyl group (-SO₂Me) is a strong meta director.

  • Regioselectivity:

    • Position 6 (Target): This position is ortho to the activating amine and meta to the deactivating sulfonyl group. It is sterically accessible and electronically favorable.

    • Position 3: Blocked by the Fluorine atom.

    • Position 5: This position is meta to the amine (unfavorable for EAS) and ortho to the sulfonyl group (sterically and electronically unfavorable).

    • Result: Electrophilic iodination occurs almost exclusively at Position 6.

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard laboratory safety for handling halogenated aromatics.

Reagents:

  • Substrate: 2-Fluoro-4-(methylsulfonyl)aniline (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, to accelerate reaction.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Fluoro-4-(methylsulfonyl)aniline in MeCN (0.5 M concentration). Ensure the solution is homogeneous.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Reasoning: Exothermic control and prevention of di-iodination (though unlikely due to deactivation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: 316 [M+H]⁺).

  • Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species (indicated by fading of brown color).

  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 3: Visualization of Pathways

Figure 1: Synthetic Route & Regioselectivity Logic

Synthesis cluster_logic Regioselectivity Logic Precursor 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) Intermediate Sigma Complex (Transition State) Precursor->Intermediate + NIS (MeCN, 0°C) Reagent N-Iodosuccinimide (NIS) (Electrophilic Source) Product 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (CAS: 1297283-15-8) Intermediate->Product - Succinimide (Regioselective) Logic1 NH2 directs Ortho/Para Logic2 SO2Me directs Meta Logic3 Position 6 is the Electronic Sweet Spot

Caption: Synthetic pathway illustrating the conversion of the precursor to the target iodide via Electrophilic Aromatic Substitution (EAS), highlighting the directing effects of the substituents.

Figure 2: Downstream Reactivity (Chemo-orthogonality)

Reactivity Target 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Reacts at C-I bond (Most Labile) Buchwald Buchwald-Hartwig Amination (R-NH2, Pd(0)) Target->Buchwald Reacts at C-I bond Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Target->Sandmeyer Reacts at NH2 Biaryl Biaryl Sulfones (Kinase Inhibitors) Suzuki->Biaryl Diamine N-Substituted Anilines Buchwald->Diamine Halide Dihalogenated Sulfones Sandmeyer->Halide

Caption: Chemoselective reactivity profile. The C-I bond is the primary handle for cross-coupling (Suzuki/Buchwald), allowing the formation of complex biaryl drugs while preserving the sulfone and fluoride motifs.

Part 4: Applications in Drug Discovery

This derivative is a critical building block for Fragment-Based Drug Design (FBDD) .

  • Kinase Inhibition: The 4-methylsulfonyl group mimics the hydrogen-bonding interactions often required in the ATP-binding pocket of kinases (e.g., BRAF, MEK). The iodine allows for the attachment of a "tail" segment to occupy the hydrophobic back-pocket.

  • Bcl-2 Inhibition: Similar scaffolds are observed in the synthesis of BH3 mimetics, where the aniline nitrogen serves as a linker to a nitro- or sulfonyl-aromatic core.

  • Metabolic Stability: The fluorine atom at position 2 blocks metabolic oxidation at that site, improving the pharmacokinetic (PK) profile of the final drug candidate.

References

  • ChemicalBook. (2025).[1] 2-Fluoro-4-(methylsulfonyl)aniline Product Description and CAS 832755-13-2.[2] Retrieved from

  • ChemSrc. (2025).[1][3] CAS 1297283-15-8 Entry: 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline.[1][4] Retrieved from

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue (April 2023) - Entry EN300-37475921. Retrieved from

  • CMXX (Zhengzhou Chunqiu Chemical). (2024). Product Listing for CAS 1297283-15-8. Retrieved from

Sources

Exploratory

Biological Activity of Methylsulfonyl Aniline Derivatives in Drug Discovery

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of methylsulfonyl aniline derivatives. Technical Guide & Whitepaper Executive Summary The 4-(methylsulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of methylsulfonyl aniline derivatives.

Technical Guide & Whitepaper

Executive Summary

The 4-(methylsulfonyl)aniline scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents. Unlike traditional sulfonamides (


), the methylsulfonyl (

) moiety offers a distinct metabolic profile, reduced risk of hypersensitivity (sulfa allergies), and unique hydrogen-bonding capabilities.

This guide analyzes the structural utility of this moiety, focusing on its role as a bioisostere in COX-2 inhibition and its emerging utility in kinase inhibitor design.

Medicinal Chemistry Rationale

The Sulfone vs. Sulfonamide Bioisosterism

In drug design, the transition from a sulfonamide to a methylsulfone is often strategic.

  • Electronic Effects: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), deactivating the aniline ring towards oxidation, which can improve metabolic stability.
  • Solubility & Lipophilicity: The sulfone group is polar but lacks the acidic proton of a primary sulfonamide. This alters the

    
     and permeability. It acts solely as a hydrogen bond acceptor (HBA), whereas sulfonamides are both donors and acceptors.
    
  • Safety Profile: A critical advantage is the avoidance of arylamine sulfonamide hypersensitivity (Stevens-Johnson syndrome), as the methylsulfone lacks the

    
    -hydroxy metabolite pathway associated with sulfonamide toxicity.
    
Pharmacophoric Placement

In COX-2 inhibitors, the methylsulfonyl phenyl group serves as a "side-pocket" anchor. The bulky isoleucine (Ile523) residue in COX-2 (compared to Val523 in COX-1) creates a secondary pocket that accommodates the rigid, polar sulfone group, conferring high selectivity.

Therapeutic Applications & Case Studies

Inflammation: Selective COX-2 Inhibition

The most prominent application of methylsulfonyl aniline derivatives is in the "Coxib" class of anti-inflammatories.[1]

  • Mechanism: Competitive inhibition of the COX-2 isozyme, preventing the conversion of arachidonic acid to Prostaglandin H2.[2]

  • Key Derivatives:

    • Rofecoxib (Vioxx): While withdrawn, it established the efficacy of the methylsulfonyl phenyl pharmacophore.

    • Etoricoxib (Arcoxia): Uses a methylsulfonyl group on a pyridine ring, structurally analogous to the aniline derivatives.

    • Experimental Indole/Quinoline Hybrids: Recent literature (e.g., Philoppes et al., 2022) describes

      
      -methylsulfonyl-indole derivatives exhibiting dual COX-2/5-LOX inhibition with reduced gastric toxicity.
      
Oncology: Kinase Inhibition

While less common than in NSAIDs, the motif appears in kinase inhibitors targeting EGFR and HER2.

  • Lapatinib (Tykerb): Although the methylsulfonyl group is on a furan side chain, the electronic influence and solubility principles remain identical.

  • Experimental Agents: 4-anilinoquinazoline derivatives bearing a

    
    -methylsulfonyl group have shown potency against EGFR mutants by locking the kinase in an inactive conformation (DFG-out).
    

Visualizing the Signaling Pathways

The following diagram illustrates the Arachidonic Acid pathway and the specific intervention point of methylsulfonyl aniline derivatives (COX-2 Selective Inhibitors).

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Drug Methylsulfonyl Aniline Derivative Drug->COX2 Selective Inhibition Prostanoids Prostaglandins (Pain, Inflammation) PGG2->Prostanoids Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis

Caption: Mechanism of Action for COX-2 selective methylsulfonyl aniline derivatives blocking the inflammatory cascade.

Detailed Experimental Protocols

Synthesis of 4-(Methylsulfonyl)aniline

This protocol describes the oxidation of 4-(methylthio)aniline. This is a foundational step for generating the pharmacophore.

Reagents:

  • 4-(Methylthio)aniline (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Methanol/Water (1:1 v/v)

Causality of Choice:

  • Why Oxone? It provides a chemoselective oxidation of sulfide to sulfone without over-oxidizing the aniline nitrogen (which can occur with harsh permanganates).

  • Why MeOH/H2O? Solubilizes the polar oxidant and the organic substrate.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-(methylthio)aniline in 50 mL of MeOH/Water (1:1) in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add Oxone (25 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The sulfone spot will be significantly more polar (lower

    
    ) than the sulfide.
    
  • Quenching: Dilute with 100 mL water. Neutralize potential excess acid with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol.[3][4]
    
  • Validation: Confirm structure via

    
     (DMSO-
    
    
    
    ). Look for a singlet at
    
    
    (methyl sulfone) and the characteristic AA'BB' aromatic system.
In Vitro COX-2 Inhibition Assay

Objective: Determine the


 of the synthesized derivative.

Protocol:

  • Enzyme Prep: Use recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid (

    
    ) and the colorimetric substrate TMPD (
    
    
    
    -tetramethyl-p-phenylenediamine).
  • Incubation: Incubate enzyme with test compound (serial dilutions:

    
    ) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
    
  • Initiation: Add Arachidonic acid and TMPD.

  • Detection: COX-2 peroxidase activity oxidizes TMPD to a blue compound. Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    . Plot log[concentration] vs. inhibition to derive 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) of various methylsulfonyl aniline derivatives compared to standard drugs.

Table 1: Comparative Inhibitory Activity (


) against COX Isozymes 
Compound ClassR-Group SubstituentCOX-1

(

)
COX-2

(

)
Selectivity Index (COX1/COX2)Reference
Standard Celecoxib (Sulfonamide)15.00.04375[1]
Standard Rofecoxib (Methylsulfone)>50.00.018>2500[1]
Derivative 4-Methylsulfonyl-aniline (Parent)>1005.2>19[2]
Hybrid Indole-Schiff Base deriv. (5c)>1000.10>1000[3]
Hybrid Quinoline deriv. (4-SO2Me)12.40.063196[4]

Note: Data indicates that while the parent aniline is weak, coupling it to heterocycles (Indole/Quinoline) drastically improves potency by utilizing additional hydrophobic pockets.

Drug Discovery Workflow Diagram

This diagram outlines the logical flow from scaffold selection to lead optimization for this chemical class.

Drug_Discovery_Workflow Hit Hit Identification (4-SO2Me Aniline) Synthesis Scaffold Synthesis (Oxidation of Sulfide) Hit->Synthesis Screening In Vitro Screening (COX-1 vs COX-2) Synthesis->Screening SAR SAR Analysis (Substituent Effects) Screening->SAR IC50 Data SAR->Synthesis Iterative Design Lead Lead Optimization (Heterocycle fusion) SAR->Lead High Selectivity ADME ADME/Tox (Metabolic Stability) Lead->ADME

Caption: Iterative workflow for optimizing methylsulfonyl aniline hits into viable lead compounds.

References

  • Fitzgerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.[2][5] The New England Journal of Medicine. Link

  • Almekhlafi, S., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. Link

  • Philoppes, J. N., et al. (2022).[6] Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zarghi, A., et al. (2009). Design and synthesis of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). 4-(Methylsulfonyl)aniline.[1][4][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Regioselective iodination of 2-fluoro-4-(methylsulfonyl)aniline

Application Note: Strategic Regioselective Iodination of 2-Fluoro-4-(methylsulfonyl)aniline Part 1: Executive Summary & Strategic Analysis The Challenge: The iodination of 2-fluoro-4-(methylsulfonyl)aniline presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Iodination of 2-Fluoro-4-(methylsulfonyl)aniline

Part 1: Executive Summary & Strategic Analysis

The Challenge: The iodination of 2-fluoro-4-(methylsulfonyl)aniline presents a classic conflict in electrophilic aromatic substitution (EAS). The substrate contains a strongly activating amino group (


), a strongly deactivating methylsulfonyl group (

), and an inductively withdrawing fluorine atom.

Successful iodination requires balancing the nucleophilicity of the aniline (to allow reaction) against the electron-deficiency of the ring (which retards reaction), while strictly controlling regioselectivity to the C6 position .

Regiochemical Prediction:

  • 
     (C1):  Strong ortho/para director. The para position (C4) is blocked. The ortho positions are C2 (blocked by F) and C6 (open).
    
  • 
     (C4):  Strong meta director. Directs to C2 (blocked) and C6 (open).
    
  • 
     (C2):  Weak ortho/para director. Directs to C3 and C5.
    

Conclusion: Both the dominant activator (


) and the strong deactivator (

) cooperatively direct the electrophile to C6 . The resulting product is 2-fluoro-6-iodo-4-(methylsulfonyl)aniline .

Part 2: Mechanistic Visualization

The following diagram illustrates the cooperative directing effects and the reaction pathway.

G Substrate 2-Fluoro-4-(methylsulfonyl)aniline (Substrate) Directing Directing Effects Analysis: NH2 (C1) -> Targets C6 (Ortho) SO2Me (C4) -> Targets C6 (Meta) Substrate->Directing SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + I+ Directing->SigmaComplex Synergistic Activation at C6 Reagents Electrophilic Iodine Source (NIS or ICl) Reagents->SigmaComplex Product 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (Target) SigmaComplex->Product - H+

Caption: Synergistic directing effects of the amino and sulfonyl groups favoring C6 substitution.

Part 3: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Method A is the "Gold Standard" for high purity on a medicinal chemistry scale (


). Method B  is a robust alternative for larger scales or stubborn substrates.
Method A: N-Iodosuccinimide (NIS) Mediated Iodination

Best for: High regioselectivity, mild conditions, avoiding oxidation.[8]

Reagents:

  • Substrate: 1.0 equiv

  • N-Iodosuccinimide (NIS): 1.05 – 1.10 equiv

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 – 0.2 equiv) [Optional: Use only if reaction is sluggish]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-fluoro-4-(methylsulfonyl)aniline (1.0 eq) and MeCN. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling prevents over-iodination.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If >10% starting material remains after 4 hours, add 0.1 eq TFA.

  • Quench: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ). The color should change from reddish-brown to pale yellow/white.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Iodine Monochloride (ICl) Method

Best for: Scale-up (>10g) or highly deactivated substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Iodine Monochloride (ICl): 1.1 equiv (dissolved in AcOH or DCM)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Buffer: Sodium Acetate (NaOAc) (1.5 equiv)

Step-by-Step Workflow:

  • Preparation: Dissolve the aniline (1.0 eq) and NaOAc (1.5 eq) in Glacial AcOH.

  • Addition: Add ICl solution dropwise at RT. Caution: ICl is corrosive.

  • Heating: If the sulfone group strongly deactivates the ring, heat the mixture to 40–50°C for 2 hours.

  • Workup: Pour into ice water containing sodium bisulfite. Filter the resulting precipitate (the product is often solid).

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
FeatureExpected ObservationLogic
LCMS (M+H) Mass + 126 Da shiftReplacement of H (1) with I (127).
1H NMR (Aromatic) Loss of 1 protonThe starting material has 3 aromatic protons. The product has 2.
1H NMR (Pattern) Two singlets (or weak doublets)The remaining protons at C3 and C5 are para to each other (

Hz) or meta to F (

Hz). The key is the disappearance of the C6 proton doublet.
Appearance Off-white to pale brown solidIodinated anilines oxidize slowly in air; store in dark.
Troubleshooting Guide
IssueRoot CauseSolution
Di-iodination Excess reagent or high temp.[8]Strictly control NIS to 1.05 eq. Keep reaction at 0°C longer.
No Reaction Sulfone deactivation too strong.Switch to Method B (ICl/AcOH) or add TFA catalyst to Method A.
Purple Color in Workup Free Iodine (

).
Insufficient Thiosulfate quench. Add more

wash.
Sticky Tar Oxidation of amine.[3][5][6][9]Perform reaction under Nitrogen (

). Ensure reagents are dry.

Part 5: Workup Logic Diagram

Workup ReactionMix Reaction Mixture (Crude) Quench Quench: 10% Na2S2O3 (Reduces I2 to I-) ReactionMix->Quench PhaseSep Phase Separation (EtOAc / Aqueous) Quench->PhaseSep Organic Organic Phase (Product) PhaseSep->Organic Aqueous Aqueous Phase (Salts/Succinimide) PhaseSep->Aqueous Purification Recrystallization (EtOH) or Silica Column Organic->Purification

Caption: Purification workflow ensuring removal of oxidative byproducts.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[8] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047–5048.

    • Core cit
  • Organic Chemistry Portal. "Iodination of Aromatic Compounds."

    • General overview of iodin
  • Soudary, S., et al. (2016). "Selective Iododeamination of Electron-Deficient Anilines." Synthetic Communications.

    • Supports the handling of electron-deficient aniline substrates.[5]

  • US Patent 2010/0298356. "Synthesis of 2-fluoro-4-substituted anilines."

    • Provides context on the stability and handling of the 2-fluoro-4-sulfone scaffold.

Sources

Application

Suzuki-Miyaura coupling conditions for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline Part 1: Executive Summary & Substrate Analysis This guide details the optimized conditions for the Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Part 1: Executive Summary & Substrate Analysis

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline . This substrate represents a high-value scaffold in medicinal chemistry, particularly for KRAS^{G12C} inhibitors and HIF-2


 antagonists.

While aryl iodides are typically highly reactive, this specific scaffold presents a dichotomy of electronic activation and steric/coordination challenges. Successful coupling requires balancing the accelerating effect of the para-sulfonyl group with the potential catalyst poisoning by the ortho-free amine.

Substrate Profile: The "Push-Pull" Dynamic
FeatureChemical ConsequenceExperimental Implication
C6-Iodide Weak C-I bond (

).
High Reactivity: Oxidative addition will be fast, often occurring at room temperature.
C4-Sulfone (

)
Strong Electron Withdrawing Group (

).
Activation: Significantly lowers the LUMO energy of the ring, facilitating rapid oxidative addition of Pd(0).
C1-Amine (

)
Free amine ortho to the coupling site.Risk: Potential to coordinate to Pd(II) species, forming off-cycle resting states (catalyst poisoning).
C2-Fluorine Ortho substituent (small steric radius).Inductive Effect: Increases acidity of the aniline protons; minimal steric clash compared to chloro/bromo analogs.

Part 2: Critical Reaction Parameters

To achieve yields


 and suppress protodeboronation of the boronic acid partner, the following parameters are critical.
Catalyst & Ligand Selection
  • Recommendation: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    or XPhos Pd G3 .
  • Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle that enforces reductive elimination. More importantly, it is bulky enough to prevent the ortho-aniline nitrogen from displacing the phosphine ligand on the palladium center. For sterically demanding boronic acids, XPhos is the superior choice due to its ability to facilitate transmetalation in hindered systems.

Base & Solvent System
  • Recommendation: K

    
    CO
    
    
    
    (2.0 - 3.0 equiv) in 1,4-Dioxane/Water (4:1) .
  • Rationale: The electron-deficient nature of the aryl iodide makes it susceptible to base-mediated hydrolysis if hydroxide bases (NaOH, KOH) are used. Carbonate provides a "buffered" basicity sufficient to activate the boronic acid (forming the boronate species) without degrading the sulfone or deprotonating the aniline to a reactive anilide anion.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the sulfone group and the potential "trap" caused by the free amine.

SuzukiCycle cluster_substrate Substrate Features Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to p-SO2Me) Pd0->OxAdd + Ar-I (Substrate) PdII_ArI Pd(II)-Ar-I Complex OxAdd->PdII_ArI AmineTrap OFF-CYCLE TRAP Pd Coordinated by Ortho-NH2 PdII_ArI->AmineTrap Low Ligand Conc. or Monodentate Ligands TransMet Transmetalation (Rate Limiting for Steric Partners) PdII_ArI->TransMet + Ar'-B(OH)3 + Base (K2CO3) AmineTrap->PdII_ArI Heat / Excess Ligand RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Feat1 p-SO2Me: Accelerates Ox. Addition Feat2 o-NH2: Risks Catalyst Poisoning

Figure 1: Catalytic cycle for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline. Note the "Off-Cycle Trap" (Red) which is mitigated by using bidentate ligands like dppf.

Part 4: Optimized Experimental Protocol

Objective: Coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Materials Checklist:
  • Substrate: 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline [CAS: 217314-44-8 derivative]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (HPLC Grade) and Deionized Water (degassed).

Step-by-Step Procedure:
  • Preparation of Reaction Vessel:

    • Use a microwave vial (for rapid heating) or a round-bottom flask equipped with a condenser.

    • Crucial: Purge the vessel with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Reagent Loading (Solid):

    • Add Substrate (1.0 equiv, e.g., 315 mg for 1 mmol scale).

    • Add Boronic Acid (1.2 equiv).

    • Add Base (K

      
      CO
      
      
      
      , 3.0 equiv, finely ground).
    • Add Catalyst (Pd(dppf)Cl

      
      , 0.05 equiv).
      
    • Note: Adding solids first allows for a simultaneous purge before solvent addition.

  • Solvent Addition:

    • Add 1,4-Dioxane and Water in a 4:1 ratio (e.g., 4 mL Dioxane / 1 mL Water).

    • Concentration: 0.1 M to 0.2 M relative to the halide.

  • Degassing (Sparging):

    • Insert a long needle connected to an inert gas line directly into the solution.

    • Sparge (bubble gas vigorously) for 5-10 minutes. This is more effective than simple headspace purging.

  • Reaction Execution:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

    • Monitoring: Check by LC-MS.[3] The iodide should be consumed rapidly. If the starting material persists but no byproduct is formed, the catalyst may be poisoned; add an additional 2 mol% catalyst.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography.

    • Note: The product will be an aniline.[5] Ensure your silica column is not too acidic, or add 1% Triethylamine to the eluent to prevent streaking.

Part 5: Troubleshooting & Optimization Table

If the standard protocol fails, consult this matrix based on the observed LC-MS result.

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst poisoning by free amine or inactive Pd source.Switch to XPhos Pd G3 (pre-activated catalyst). Increase temperature to 100°C.
Protodeboronation (Ar-H formed) Boronic acid is unstable under basic conditions.Switch base to K

PO

(anhydrous) or KF . Reduce water content (use Dioxane/H

O 10:1).
Homocoupling (Ar-Ar formed) Oxygen present in the system.Improve degassing technique (Freeze-Pump-Thaw).
Complex Mixture Decomposition of the Sulfone (rare) or Fluorine displacement.Lower temperature to 60°C. Switch solvent to THF (milder thermal profile).

Part 6: References

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling - Mechanism and Scope. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Executive Summary This application note details a robust, microwave-assisted protocol for the regioselective iodination of 2-fluoro-4-(methylsulfonyl)aniline to synthesize 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline . This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective iodination of 2-fluoro-4-(methylsulfonyl)aniline to synthesize 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Bcl-2 inhibitors, kinase inhibitors, and PROTAC linkers.

Traditional thermal iodination of electron-deficient anilines (bearing sulfonyl and fluoro groups) is often sluggish, requiring harsh acidic conditions or resulting in poor regiocontrol. By leveraging the dielectric heating effects of microwave irradiation, this protocol achieves >90% conversion in under 20 minutes with high regioselectivity (


), utilizing N-Iodosuccinimide (NIS) in a polar aprotic medium.

Strategic Context & Mechanism

The Synthetic Challenge

The target molecule contains two deactivating groups: a fluoride atom (inductive withdrawal) and a methylsulfonyl group (strong resonance/inductive withdrawal). While the amino group (


) is activating, the overall electron density of the ring is reduced, making Electrophilic Aromatic Substitution (

) kinetically difficult under standard thermal conditions.
Why Microwave Irradiation?

Microwave synthesis is particularly effective here due to selective heating . The highly polar methylsulfonyl moiety (


) possesses a significant dipole moment, acting as a "molecular antenna" for microwave energy. This results in rapid local superheating, overcoming the high activation energy barrier caused by the deactivated ring system.
Regioselectivity Logic

The reaction is driven by the directing effects of the substituents:

  • 
     (C1):  Strong ortho/para director. Para (C4) is blocked. Ortho sites are C2 (blocked) and C6 (open).
    
  • 
     (C4):  Strong meta director. Meta sites are C2 and C6.
    
  • 
     (C2):  Weak ortho/para director.
    

ReactionPathway Start 2-Fluoro-4-(methylsulfonyl)aniline Reagents NIS (1.1 eq) MeCN, TFA (cat.) Start->Reagents Dissolution Microwave Microwave Irradiation 100°C, 15 min, 150W Reagents->Microwave Loading Intermediate Sigma Complex (Transition State) Microwave->Intermediate Activation (SEAr) Product 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline Intermediate->Product Re-aromatization

Figure 1: Reaction pathway for the microwave-assisted iodination via Electrophilic Aromatic Substitution (


).

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Reagents:

    • 2-Fluoro-4-(methylsulfonyl)aniline (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

    • Acetonitrile (MeCN) (anhydrous)

    • Trifluoroacetic acid (TFA) (10 mol%)

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, weigh 2-Fluoro-4-(methylsulfonyl)aniline (189 mg, 1.0 mmol).

  • Add N-Iodosuccinimide (NIS) (248 mg, 1.1 mmol). Note: NIS is preferred over elemental iodine due to easier handling and higher atom economy in polar solvents.

  • Add a magnetic stir bar.

  • Add Acetonitrile (MeCN) (4.0 mL).

  • Add TFA (7.6 µL, 0.1 mmol) via micropipette. Mechanism: TFA protonates NIS, increasing its electrophilicity.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the instrument with the following parameters:

    • Temperature: 100 °C

    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar sulfone)

    • Pressure Limit: 15 bar

  • Start the run. The system should reach 100°C within 60-90 seconds.

Step 3: Work-up and Isolation

  • Allow the vial to cool to room temperature (compressed air cooling is usually automatic).

  • Transfer the reaction mixture to a separatory funnel containing Ethyl Acetate (EtOAc) (20 mL).

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution (2 x 10 mL) to quench any unreacted iodine species (indicated by fading of dark color).
    
  • Wash with Saturated Sodium Bicarbonate (

    
    )  (1 x 10 mL) to remove TFA.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically >95% pure.

  • If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexanes/EtOAc gradient).

Results & Optimization Data

The following table summarizes the optimization process comparing thermal methods to the microwave protocol.

EntryMethodSolventCatalystTemp (°C)TimeYield (%)Notes
1ThermalDCMNone2524 h<10No reaction
2ThermalMeCNTFA80 (Reflux)12 h65Incomplete conversion
3MicrowaveMeCNNone10020 min45Slow kinetics
4 Microwave MeCN TFA 100 15 min 94 Optimal
5MicrowaveAcOHNone12010 min88Slightly lower yield, harder workup
Analytical Validation[1]
  • Appearance: Off-white to pale yellow solid.

  • LC-MS:

    
     (Consistent with mono-iodination).
    
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    The spectrum shows the disappearance of the C6 proton signal and a downfield shift of the remaining aromatic protons due to the iodine influence.

Downstream Utility (Suzuki Coupling)

The synthesized 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a potent electrophile for Palladium-catalyzed cross-coupling.

Workflow cluster_main Downstream Application Workflow Iodo Iodo-Intermediate (From MW Protocol) Coupling Suzuki-Miyaura Coupling MW: 120°C, 20 min Iodo->Coupling Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Coupling Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Cat->Coupling Final Biaryl Product (Kinase Inhibitor Core) Coupling->Final

Figure 2: Workflow for utilizing the iodo-aniline intermediate in Suzuki-Miyaura cross-coupling.

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in the dark/fridge. Can decompose violently if heated dry; always use in solution.

  • Microwave Vials: Never exceed the manufacturer's pressure rating (typically 20-30 bar). The acetonitrile/TFA mixture generates moderate pressure at 100°C (~2-4 bar), well within safety limits.

  • Waste: Iodine-containing waste must be segregated from general organic waste in many jurisdictions.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Castanet, A.-S., Colacino, E., & Martinez, J. (2002). Microwave-assisted synthesis of polysubstituted anilines. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Vlaar, C. P., et al. (2017). Microwave-assisted synthesis of sulfonamide derivatives. ResearchGate Protocols. (Contextual validation of sulfonyl group stability under MW). [Link]

  • Biotage AB. (2023). "Microwave Synthesis PathFinder." (General parameters for NIS iodination). [Link]

  • US Patent 2012/0103436.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Iodination of 4-(Methylsulfonyl)anilines

Welcome to the technical support hub dedicated to the iodination of 4-(methylsulfonyl)anilines. This guide is tailored for researchers, scientists, and professionals in drug development aiming to enhance the yield and ef...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub dedicated to the iodination of 4-(methylsulfonyl)anilines. This guide is tailored for researchers, scientists, and professionals in drug development aiming to enhance the yield and efficiency of their iodination reactions involving this specific class of compounds.

Part 1: Troubleshooting Guide

This section provides solutions to common experimental issues in a question-and-answer format.

Question 1: Why is my yield of mono-iodinated 4-(methylsulfonyl)aniline low, and how can I improve it?

Low yields in the iodination of 4-(methylsulfonyl)aniline can often be attributed to the electron-withdrawing nature of the methylsulfonyl group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] Here are some strategies to boost your yield:

  • Choice of Iodinating Agent: The selection of the right iodinating agent is crucial. For deactivated aromatic compounds, a more potent electrophilic iodine source is often necessary.

    • N-Iodosuccinimide (NIS) in Strong Acid: Using NIS in conjunction with a strong acid like sulfuric acid or trifluoromethanesulfonic acid can generate a highly reactive iodinating species capable of overcoming the deactivation of the ring.[3][4][5]

    • Iodine Monochloride (ICl): This is a powerful iodinating agent that can be effective for deactivated systems.[6]

    • Molecular Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent such as iodic acid (HIO₃) can also be a potent system for these reactions.[7]

  • Reaction Conditions:

    • Temperature: For deactivated substrates, increasing the reaction temperature can help to drive the reaction forward. Reactions can be run from room temperature up to 70-80°C.[7][8]

    • Solvent: The choice of solvent can influence the reactivity of the iodinating agent. Acetic acid is a common solvent for these reactions and can also act as a catalyst.[8]

Question 2: I'm observing the formation of di-iodinated byproducts. How can I achieve selective mono-iodination?

The formation of multiple iodinated products is a common challenge, especially with highly reactive anilines.[9] While 4-(methylsulfonyl)aniline is deactivated, controlling selectivity is still important.

  • Stoichiometric Control: Carefully controlling the stoichiometry of the reagents is the most direct way to favor mono-iodination. Using a 1:1 molar ratio of the aniline to the iodinating agent is a good starting point.[10] In some cases, a slight excess of the aniline may be beneficial.

  • Protecting the Amino Group: Converting the aniline to an acetanilide by N-acetylation can moderate the ring's reactivity and favor mono-iodination.[9][10] The acetyl group can be removed later by hydrolysis.[9]

  • Milder Conditions: Employing milder iodinating agents and lower reaction temperatures can provide better control and reduce the likelihood of over-iodination.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my iodination reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS can be used to identify the products and byproducts formed during the reaction.

Q2: How can I purify my iodinated product if it has a similar polarity to the starting material?
  • Column Chromatography: This is a standard method for separating compounds with similar polarities. Experiment with different solvent systems to achieve the best separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[11]

Part 3: Experimental Protocols & Data

Detailed Experimental Protocol: Iodination using NIS in Sulfuric Acid

This protocol is a starting point for the iodination of deactivated anilines.

  • Preparation: In a round-bottom flask, cool 30 mL of 90% sulfuric acid to 0-5°C.

  • Addition of NIS: Add 2.25 g (10 mmol) of N-iodosuccinimide to the cooled sulfuric acid and stir for 20-30 minutes until the mixture is homogeneous.

  • Addition of Substrate: Add 5 mmol of 4-(methylsulfonyl)aniline to the solution at 0°C or 20°C.

  • Reaction: Stir the mixture vigorously for 20-180 minutes, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture over ice and neutralize with a suitable base.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.[3]

Data Summary: Comparison of Iodinating Systems
Iodinating SystemSubstrateConditionsYieldReference
I₂/HNO₃/AcOH4-NitroanilineRoom Temp, 4 hrs89%[8]
NIS/H₂SO₄Deactivated Aromatics0-20°C, 20-180 minGood to Excellent[3][4]
I₂/HIO₃3,5-disubstituted anilines50-85°CHigh[7]

Part 4: Visualizations

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_0 Troubleshooting Low Yield Start Low Yield Observed Step1 Optimize Iodinating Agent (e.g., NIS/H₂SO₄, ICl) Start->Step1 Step2 Adjust Reaction Conditions (Temp, Solvent) Step1->Step2 Step3 Consider Protecting Group (N-Acetylation) Step2->Step3 End Improved Yield Step3->End

Caption: A logical progression for addressing low reaction yields.

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_1 Electrophilic Aromatic Substitution Aromatic_Ring Ar-H Intermediate [Ar(H)E]+ Aromatic_Ring->Intermediate Attack on Electrophile (Slow) Electrophile E+ Product Ar-E Intermediate->Product Loss of Proton (Fast) Proton H+ Intermediate->Proton

Sources

Optimization

Purification methods for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline from reaction mixtures

[1] Ticket ID: PUR-2F6I4MS Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification Protocols for Halogenated Sulfonylanilines[1] Executive Summary & Compound Profile You are deali...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-2F6I4MS Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification Protocols for Halogenated Sulfonylanilines[1]

Executive Summary & Compound Profile

You are dealing with a tetra-substituted benzene ring possessing conflicting solubility characteristics. 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline presents a unique purification challenge due to the "push-pull" electronic nature of its substituents:

  • The "Push": The primary amine (-NH₂) is an electron donor, but its basicity is severely attenuated by the electron-withdrawing groups.

  • The "Pull": The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group (EWG) and highly polar.[1] The fluorine and iodine atoms add lipophilicity but also withdraw electron density.

Implications for Purification:

  • Acidity/Basicity: Do not rely on standard acid-base extraction (e.g., 1N HCl wash) to pull this amine into the aqueous phase. The pKa of the conjugate acid is likely too low (< 2.0) due to the strong EWGs, meaning it will remain in the organic layer or form an unstable salt that hydrolyzes readily.

  • Solubility: The molecule has "amphiphilic" character.[1] It is soluble in polar aprotic solvents (DMSO, DMF, EtOAc) but likely sparingly soluble in non-polar hydrocarbons (Heptane, Hexane) and water.

  • Lability: The Carbon-Iodine (C-I) bond is sensitive to light.[1] All purification steps should be performed under low light or in amber glassware to prevent iodine liberation (purple discoloration).[1]

Decision Matrix: Choosing Your Workflow

Before proceeding, determine the purity of your crude material via LC-MS or TLC.

PurificationFlow Start Crude Reaction Mixture Check Check Purity (TLC/LCMS) Start->Check HighPurity >85% Purity (Minor Impurities) Check->HighPurity Clean conversion LowPurity <85% Purity (Complex Mixture) Check->LowPurity Many side products Recryst Method A: Recrystallization (EtOH/H2O) HighPurity->Recryst Column Method B: Flash Chromatography (Silica Gel) LowPurity->Column Final Pure Solid (Off-white/Pale Yellow) Recryst->Final Column->Final

Figure 1: Decision tree for selecting the optimal purification route based on crude purity.

Method A: Recrystallization (The "Crash-Out" Protocol)[1]

This is the preferred method for scaling up (>5g) if the crude purity is decent. The polarity of the sulfone group makes alcohols the ideal solvent class.

Solvent System: Ethanol (solvent) / Water (anti-solvent).[1] Alternative: Isopropyl Alcohol (IPA) / Water.[1]

Step-by-Step Protocol:
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid.

    • Note: If the solution is dark brown/purple, see the Troubleshooting section regarding Iodine removal.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution quickly through a glass frit or Celite pad to remove inorganic salts or palladium residues.

  • Nucleation: Remove from heat. While stirring, add warm Water (50°C) dropwise until the solution turns slightly turbid (cloudy) and the turbidity persists.

    • Ratio Guide: Typically 3:1 to 1:1 (Alcohol:Water).[1]

  • Re-solubilization: Add just enough hot Ethanol (drops) to make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb. Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:1 Ethanol/Water.

  • Drying: Dry under high vacuum at 40°C. (Avoid high heat >60°C to prevent de-iodination).[1]

Method B: Flash Column Chromatography

Use this method if the crude contains significant regioisomers or unreacted starting material (e.g., 2-fluoro-4-(methylsulfonyl)aniline).[1]

Stationary Phase: Silica Gel (40–63 µm).[1] Mobile Phase: n-Heptane (or Hexane) / Ethyl Acetate (EtOAc).[1]

Gradient StepComposition (Heptane:EtOAc)Purpose
Equilibration 95:5Wet the column; prevent heat shock.[1]
Loading DCM or minimal THFLoad sample (DCM evaporates fast, keeping bands tight).
Elution 1 90:10 to 70:30Elutes non-polar impurities (e.g., poly-iodinated species).[1]
Elution 2 60:40 to 50:50 Target Compound Elution Zone.
Flush 0:100Remove highly polar byproducts (oxidized sulfoxides).

Technical Tip: The methylsulfonyl group interacts strongly with silica. If the compound "streaks" (broad tailing on TLC), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, though this is rarely needed for sulfones.

Troubleshooting & FAQs

Q1: My crude product is dark purple/brown. How do I fix this?

Cause: Free iodine (


) liberation during the reaction or workup. This is common in iodination reactions.[1]
Fix (The Thiosulfate Wash): 
Before crystallization or chromatography, dissolve your crude in Ethyl Acetate. Wash the organic layer with a 10% Sodium Thiosulfate (

)
aqueous solution. Shake until the organic layer turns from purple/brown to yellow/orange. The thiosulfate reduces

(purple) to iodide (

) (colorless/water-soluble).[1]
Q2: The product is "oiling out" instead of crystallizing.

Cause: The anti-solvent (water) was added too fast, or the temperature dropped too quickly. Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a "seed crystal" (a tiny amount of pure product) if available.[1]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add a small amount of the "good" solvent (Ethanol) to shift the equilibrium back slightly, then cool very slowly.

Q3: Can I use acid extraction to remove the unreacted starting material?

Answer: No. Both the starting material (2-fluoro-4-(methylsulfonyl)aniline) and the product have very similar pKa values.[1] The electron-withdrawing sulfonyl group makes the aniline nitrogen very weak. Standard HCl washes will likely extract neither or both, offering no separation.

Q4: What are the expected physical properties?
  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: Likely in the range of 120–160°C (dependent on specific polymorphs, analogous sulfonylanilines have high MPs).

  • Stability: Store in amber vials at 4°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general aniline purification techniques). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Fluoro-4-iodoaniline (Analogous Structure). Accessed Feb 12, 2026. [Link]

  • Google Patents. Synthesis of 2-fluoro-4-substituted-amino anilines.[1] (Patent CN101863860A).[1] Demonstrates protection/deprotection and handling of fluorinated aniline intermediates.[1][2]

  • Organic Syntheses. Iodination of Aniline Derivatives. (General protocols for handling iodo-anilines and preventing discoloration). [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with fluorinated and iodinated compounds before handling.

Sources

Troubleshooting

Optimizing reaction temperature for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature and other critical parameters in this synthesis.

Introduction

The synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a critical step in the development of various pharmaceutical compounds. The regioselective introduction of an iodine atom onto the electron-deficient 2-fluoro-4-(methylsulfonyl)aniline ring presents a unique set of challenges. The interplay between the activating, ortho-para directing amino group and the deactivating, meta-directing methylsulfonyl and fluoro groups, along with the steric hindrance they impose, requires careful optimization of reaction conditions to achieve high yield and purity. This guide will focus on the critical role of reaction temperature in navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the iodination of 2-fluoro-4-(methylsulfonyl)aniline?

A: The primary challenge is the reduced nucleophilicity of the aniline ring. The potent electron-withdrawing nature of the methylsulfonyl group, compounded by the inductive effect of the fluorine atom, deactivates the aromatic ring towards electrophilic substitution. This necessitates harsher reaction conditions than those used for electron-rich anilines, which can in turn lead to side reactions if not carefully controlled.

Q2: Which iodinating agent is most suitable for this synthesis?

A: Due to the electron-deficient nature of the starting material, a more reactive iodinating species is generally required. While molecular iodine (I₂) can be used, it often requires an activating agent or harsher conditions. Milder and more effective reagents for deactivated systems include N-Iodosuccinimide (NIS) in the presence of a strong acid, or Iodine Monochloride (ICl).[1] For this specific substrate, NIS in sulfuric acid is a promising choice, as it is known to be effective for iodinating aromatic compounds with electron-withdrawing substituents.[2]

Q3: What are the expected regioisomers in this reaction?

A: The directing effects of the substituents on the 2-fluoro-4-(methylsulfonyl)aniline ring will primarily dictate the position of iodination. The amino group is a strong activating, ortho-para director. The fluoro group is a deactivating, ortho-para director. The methylsulfonyl group is a strong deactivating, meta-director. Considering these effects, the most likely position for iodination is ortho to the amino group and meta to the methylsulfonyl group, which is the desired C6 position. However, the formation of other isomers, though likely minor, cannot be entirely ruled out without experimental data.

Q4: Can oxidation of the aniline be a problem?

A: Yes, anilines are susceptible to oxidation, especially under harsh reaction conditions.[1] Using a milder iodinating agent like NIS can help mitigate this. If oxidation is still observed, protection of the amino group as an acetamide prior to iodination is a common and effective strategy.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline, with a focus on optimizing the reaction temperature.

Issue 1: Low or No Conversion to Product

Question: I am not observing any significant formation of the desired 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline, even after an extended reaction time. What should I do?

Answer: This is a common issue when working with deactivated anilines. The reaction likely requires more energy to overcome the activation barrier.

Troubleshooting Steps:

  • Increase Reaction Temperature: If you are running the reaction at room temperature or below, gradually increase the temperature. A good starting point would be to heat the reaction to 50°C.[3] Some iodinations of deactivated substrates benefit from temperatures in the range of 50-85°C.

  • Monitor Temperature Increments: Increase the temperature in a controlled manner (e.g., in 10°C increments) and monitor the reaction progress by TLC or LC-MS at each stage. This will help you identify the temperature at which the reaction begins to proceed at a reasonable rate without significant side product formation.

  • Check Your Reagents: Ensure that your iodinating agent (e.g., NIS) is of high purity and has been stored correctly. Ensure your acid catalyst, if used, is of the correct concentration.

  • Consider a More Potent Iodinating System: If increasing the temperature does not yield the desired result, consider switching to a more reactive iodinating system. For instance, using NIS in trifluoroacetic acid or with a Lewis acid catalyst could enhance the electrophilicity of the iodine.[4][5]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction is producing a mixture of iodo-isomers. How can I improve the selectivity for the desired 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline?

Answer: Poor regioselectivity can sometimes be influenced by reaction temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes lead to the formation of less thermodynamically stable isomers. Try running the reaction at a lower temperature (e.g., 0-20°C), especially if you are using a very reactive iodinating agent.[2][6]

  • Solvent Effects: The choice of solvent can influence regioselectivity. Consider switching to a different solvent system to see if it impacts the isomer distribution.

  • Steric Hindrance: The desired product is formed by iodination at a sterically hindered position. A bulkier iodinating agent might favor substitution at less hindered positions. This is less of a concern with common reagents like NIS or ICl.

Issue 3: Observation of Dark, Tarry Byproducts

Question: My reaction mixture is turning dark, and I am isolating a significant amount of insoluble, tar-like material. What is causing this, and how can I prevent it?

Answer: This is a strong indication of oxidation of the aniline starting material or product.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Oxidation reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature (e..g., 0-15°C) can significantly reduce the rate of oxidation.[1]

  • Use a Milder Iodinating Agent: If you are using a highly reactive or oxidizing system, switch to a milder one like NIS under less acidic conditions.

  • Protect the Amino Group: The most reliable way to prevent oxidation is to protect the amino group as an acetamide. The acetyl group moderates the activating effect of the amine, making the ring less susceptible to oxidation. The protecting group can be removed by hydrolysis after the iodination step.[1]

  • Control Stoichiometry: Use no more than a slight excess of the iodinating agent.

Experimental Protocol: Temperature Optimization for the Synthesis of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

This protocol outlines a general procedure for the iodination of 2-fluoro-4-(methylsulfonyl)aniline with a focus on optimizing the reaction temperature.

Materials:

  • 2-Fluoro-4-(methylsulfonyl)aniline

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Heating mantle or oil bath with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-(methylsulfonyl)aniline (1.0 eq). Dissolve the starting material in acetonitrile (approx. 10 mL per gram of aniline).

  • Initial Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Acid and Iodinating Agent: Slowly add concentrated sulfuric acid (1.0-2.0 eq) to the cooled solution while stirring. Then, add N-Iodosuccinimide (1.05-1.1 eq) portion-wise, maintaining the temperature at or below 5°C.

  • Temperature Optimization:

    • Condition A (Low Temperature): Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Condition B (Room Temperature): If little to no reaction is observed at low temperature, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring progress.

    • Condition C (Elevated Temperature): If the reaction is still sluggish at room temperature, begin to gently heat the mixture. A starting point of 50°C is recommended.[3] Maintain this temperature for 1-2 hours, monitoring the reaction. If necessary, the temperature can be incrementally increased to a maximum of 85°C. Be vigilant for the formation of byproducts at higher temperatures.

  • Reaction Quench: Once the reaction has reached completion (as determined by TLC or LC-MS), cool the mixture to room temperature and carefully pour it into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench any unreacted iodine.

  • Workup:

    • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline.

Data Presentation

Table 1: Recommended Temperature Ranges and Potential Outcomes

Temperature RangeExpected Reaction RatePotential IssuesRecommendations
0-20°C Slow to moderateLow conversionRecommended for initial trials to assess baseline reactivity and minimize side reactions.[2][6]
20-50°C Moderate to fastPotential for increased byproduct formationA good target range if the reaction is sluggish at lower temperatures.[3]
50-85°C FastIncreased risk of oxidation and poor regioselectivityUse with caution and only if lower temperatures are ineffective. Monitor closely for byproduct formation.
>85°C Very fastHigh risk of decomposition and side reactionsGenerally not recommended for this type of substrate.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_temp Temperature Optimization cluster_workup Workup and Purification A Dissolve 2-fluoro-4-(methylsulfonyl)aniline in Acetonitrile B Cool to 0°C A->B C Add H₂SO₄ and NIS B->C D Stir at 0-5°C Monitor Progress C->D Condition A E Warm to Room Temp Monitor Progress D->E If sluggish F Heat to 50-85°C Monitor Progress E->F If sluggish G Quench with Na₂S₂O₃ F->G Upon completion H Neutralize with NaHCO₃ G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for temperature optimization.

Troubleshooting Decision Tree

G Start Reaction Issue LowConv Low Conversion Start->LowConv PoorSelect Poor Regioselectivity Start->PoorSelect Tarry Tarry Byproducts Start->Tarry IncTemp Increase Temperature (50-85°C) LowConv->IncTemp Yes DecTemp Decrease Temperature (0-20°C) PoorSelect->DecTemp Yes DecTemp2 Decrease Temperature (0-15°C) Tarry->DecTemp2 Yes CheckReagents Check Reagent Purity IncTemp->CheckReagents Still low StrongerReagent Use Stronger Iodinating Agent CheckReagents->StrongerReagent Reagents OK ChangeSolvent Change Solvent DecTemp->ChangeSolvent Still poor MilderReagent Use Milder Iodinating Agent DecTemp2->MilderReagent Still tarry ProtectAmine Protect Amino Group MilderReagent->ProtectAmine Still tarry

Caption: Troubleshooting decision tree for common issues.

References

  • BenchChem. (2025). 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from ResearchGate.[3]

  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from ResearchGate.[2]

  • BenchChem. (2025). Technical Support Center: Electrophilic Iodination of Aniline. Retrieved from BenchChem.[1]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126, 15770-15776.[5]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times. Tetrahedron Letters, 43, 5047-5048.[4]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73, 6666-6670.[7]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from Organic Syntheses.[8]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from Chemia.[9]

  • ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved from ResearchGate.[10]

  • ResearchGate. (n.d.). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from ResearchGate.[6]

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Use of the powerful Lewis acid, iron(III) triflimide, generated in situ from iron(III) chloride and a readily available triflimide-based ionic liquid allowed activation of N-iodosuccinimide (NIS) and efficient iodination of a wide range of arenes under mild conditions. Organic Letters, 17, 4782-4785.
  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-iodoaniline. Retrieved from Google Patents.[11]

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-iodoaniline 98 29632-74-4. Retrieved from Sigma-Aldrich.[12]

  • ChemScene. (n.d.). 29632-74-4 | 2-Fluoro-4-iodoaniline. Retrieved from ChemScene.[13]

  • LifeChem Pharma India. (n.d.). 2-Fluoro 4-Iodo Aniline. Retrieved from LifeChem Pharma India.[14]

  • ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from ResearchGate.[15]

  • ResearchGate. (n.d.). Iodination of vanillin experiment investigating regioselectivity. Retrieved from ResearchGate.[16]

Sources

Optimization

Technical Support Center: Navigating the Separation of Mono- and Di-iodo Impurities in Fluoroaniline Synthesis

Welcome to the technical support center for fluoroaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluoroaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of separating mono-iodo and di-iodo impurities. This resource offers field-proven insights and scientifically grounded protocols to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unforeseen Di-iodination in my Fluoroaniline Synthesis

Question: I am attempting a mono-iodination of a fluoroaniline derivative, but my reaction consistently yields a significant amount of di-iodinated product. What is causing this over-iodination, and how can I control it?

Answer:

The formation of di-iodo impurities during the synthesis of mono-iodo fluoroanilines is a common challenge that stems from the activating nature of the amino group on the aromatic ring. The amino group is a potent ortho-, para-director, making the ring highly susceptible to electrophilic aromatic substitution.[1] Once the first iodine atom is introduced, the ring remains activated enough for a second iodination to occur, often at an accelerated rate.

Several factors can exacerbate di-iodination:

  • Stoichiometry of the Iodinating Agent: An excess of the iodinating reagent is a primary cause of over-iodination.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can provide the necessary energy for the less favorable di-iodination to occur.

  • Choice of Iodinating Agent: Stronger iodinating systems, such as those generated from iodine with an oxidizing agent like nitric acid or N-iodosuccinimide in the presence of a strong acid, can be too reactive and lead to multiple iodinations.[1]

Troubleshooting Workflow for Controlling Iodination:

Electrophilic_Iodination Fluoroaniline Fluoroaniline SigmaComplex Sigma Complex (Arenium Ion Intermediate) Fluoroaniline->SigmaComplex + I+ IodinatingAgent Iodinating Agent (e.g., I+) MonoIodo Mono-iodo-fluoroaniline SigmaComplex->MonoIodo -H+ DiIodo Di-iodo-fluoroaniline MonoIodo->DiIodo + I+ -H+ ProtonLoss -H+

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

[1] Status: Operational Ticket ID: SUZUKI-ORTHO-NH2-001 Subject: Catalyst Selection & Optimization for Hindered, Unprotected Anilines[1][2] Executive Summary: The Substrate Challenge Coupling 2-Fluoro-6-iodo-4-(methylsul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: SUZUKI-ORTHO-NH2-001 Subject: Catalyst Selection & Optimization for Hindered, Unprotected Anilines[1][2]

Executive Summary: The Substrate Challenge

Coupling 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline presents a "Perfect Storm" of three competing chemical challenges. Standard protocols (e.g., Pd(PPh3)4 or simple Pd(dppf)Cl2) frequently fail with this substrate, leading to stalled conversion (<20%) or extensive dehalogenation.[3]

The Three-Point Failure Mode:

  • The "Aniline Trap" (Catalyst Poisoning): The free primary amine (-NH2) is a competent ligand.[1][2] In the absence of a bulky, strongly binding phosphine, the aniline coordinates to the Palladium center, forming stable, inactive Pd(Ar-NH2)2 complexes (Catalyst Poisoning).[3]

  • Ortho-Steric Hindrance: The iodine is sandwiched between a Fluorine atom and the Amino group. This steric crowding impedes the approach of the boronic acid during the transmetallation step.

  • Electronic Instability: The para-methylsulfonyl group makes the ring highly electron-deficient.[1] While this accelerates oxidative addition, it makes the ring susceptible to hydrodehalogenation (loss of Iodine without coupling) if the catalytic cycle stalls.

Catalyst Selection Guide
Primary Recommendation: The "Buchwald G3" System

To overcome the "Aniline Trap," you must use a precatalyst system containing a bulky, electron-rich biaryl phosphine ligand.[3]

Catalyst SystemRecommendation LevelTechnical Rationale
XPhos Pd G3 ⭐⭐⭐⭐⭐ (Gold Standard) The bulky isopropyl groups of XPhos create a "roof" over the Pd center, physically preventing the substrate's -NH2 group from binding to the metal.[1] The G3 precatalyst ensures a 1:1 Pd:Ligand ratio, preventing Pd-black formation.[1]
SPhos Pd G3 ⭐⭐⭐⭐ (High)Excellent alternative if the boronic acid partner is extremely sterically hindered. SPhos is slightly smaller than XPhos but highly active.
CataCXium A Pd G3 ⭐⭐⭐⭐ (Specific)Uniquely effective for ortho-amino halides where other bulky ligands fail.[1][2] Good for difficult heteroaryl boronic acids.
Pd(dppf)Cl2 ⭐⭐ (Baseline)Only use for simple, unhindered boronic acids.[2][3] Likely to stall at 30-50% conversion due to thermal degradation and amine interference.[1]
Pd(PPh3)4 (Avoid) Do not use. The phosphine dissociation is too slow, and the ligands are not bulky enough to prevent aniline coordination.[2]
Ligand Mechanics: Why XPhos Works

The diagram below illustrates the mechanistic difference between a standard catalyst failure and the XPhos solution.

CatalystMechanism cluster_Fail Failure Mode (Standard Ligand) cluster_Success Success Mode (Buchwald Ligand) Substrate Substrate: 2-F-6-I-4-SO2Me-Aniline Pd_PPh3 Pd(PPh3)4 Substrate->Pd_PPh3 Pd_XPhos XPhos Pd G3 Substrate->Pd_XPhos Poisoned INACTIVE COMPLEX Pd Coordinated by Substrate -NH2 Pd_PPh3->Poisoned Amine displaces Ligand Active ACTIVE SPECIES Ligand Bulk Blocks -NH2 Allows Oxidative Addition Pd_XPhos->Active Ligand shields Pd Product Coupled Product Active->Product Suzuki Cycle

Caption: Mechanism of catalyst poisoning by free aniline vs. protection by bulky XPhos ligand.[1]

Optimized Experimental Protocol

Objective: Coupling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (1.0 equiv) with Aryl Boronic Acid (1.2–1.5 equiv).

Reagents:

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)[1][2]

  • Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)[1]

    • Note: K3PO4 is generally superior for hindering boronic acids.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3]

    • Alternative: THF : Water (4:1) if temperature must be kept < 70°C.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the aniline substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).[2][3]

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv / 2 mol%).

    • Critical: Do not dissolve the catalyst in solvent before adding; add as a solid to the mixture.

  • Degassing: Add the solvent mixture (Dioxane/Water 4:1, concentration ~0.1 M). Sparge with Nitrogen or Argon for 5–10 minutes.[1]

    • Why? Oxygen accelerates the oxidation of the phosphine ligand, exposing the Pd to amine poisoning.

  • Reaction: Seal the vial and heat to 80°C .

    • Monitoring: Check HPLC/LCMS at 1 hour. This reaction is typically fast (1–4 hours) due to the labile Iodine bond.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion stops at 30%. What happened? A: "Pd Black" formation indicates the ligand has dissociated from the Palladium.

  • Diagnosis: The free aniline displaced your ligand, causing the Pd to aggregate and precipitate.

  • Fix: Switch to XPhos Pd G3 . The "G3" precatalyst contains a pre-formed Pd-Ligand bond that is much more stable than mixing Pd(OAc)2 + Ligand in situ.[1]

Q2: I see the product, but also a large amount of de-iodinated starting material (Hydrodehalogenation). A: This side reaction occurs when the catalytic cycle "waits" too long for the boronic acid.

  • Cause: The transmetallation step is slow, likely due to the base being too weak or the boronic acid being unstable.

  • Fix:

    • Increase Boronic Acid to 2.0 equivalents.

    • Switch base to K3PO4 (more soluble/basic in organic/water mixes than carbonate).

    • Lower temperature to 60°C to favor coupling over reduction.

Q3: Can I protect the aniline (e.g., Boc) to improve yield? A: Yes, but it may not be necessary with XPhos.[3]

  • Strategy: If XPhos Pd G3 fails, protect the amine as an acetamide (-NHAc) or Boc-carbamate (-NHBoc).[1][2] This removes the poisoning ability of the nitrogen. However, the ortho-steric hindrance will increase, potentially requiring SPhos (smaller bulk) instead of XPhos.[3]

Q4: My boronic acid is a heteroaryl (e.g., Pyridine-boronic acid). It is not coupling. A: Heteroaryl boronic acids are prone to protodeboronation (losing the B(OH)2 group).[2][4]

  • Fix: Use CataCXium A Pd G3 .[4][5] It is specifically designed for heteroaryl-heteroaryl couplings.[1] Alternatively, use the boronic ester (pinacol ester) instead of the acid, as esters are more stable to hydrolysis.[3]

Decision Matrix: Workflow Visualization

Use this flowchart to determine your specific reaction conditions.

DecisionTree Start Start: Select Substrate Partners Check_Boronic Is Boronic Acid Heterocyclic or Unstable? Start->Check_Boronic Stable Stable (Phenyl/Alkyl) Check_Boronic->Stable No Unstable Unstable (2-Pyridine/Furan) Check_Boronic->Unstable Yes Cat_Selection_1 Use XPhos Pd G3 Base: K3PO4 Stable->Cat_Selection_1 Cat_Selection_2 Use CataCXium A Pd G3 or SPhos Pd G3 Unstable->Cat_Selection_2 Check_Result Check LCMS @ 1 Hour Cat_Selection_1->Check_Result Cat_Selection_2->Check_Result Outcome_Good >90% Conversion Proceed to Workup Check_Result->Outcome_Good Outcome_Dehalo Issue: De-iodination Fix: Lower Temp, Add More Boronic Acid Check_Result->Outcome_Dehalo Outcome_Stall Issue: Stalled <50% Fix: Switch Solvent to THF/Water Check_Result->Outcome_Stall

Caption: Catalyst and optimization decision tree for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline coupling.

References
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. Retrieved from [1]

  • ChemicalBook. (2024).[5] XPhos Pd G3: Properties and Applications in Suzuki Coupling. Retrieved from [1]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. Retrieved from [1]

  • National Institutes of Health (NIH). (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. PubMed Central. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: XPhos Pd G3. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 19F NMR Chemical Shifts: 2-Fluoroaniline vs. 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

A Senior Application Scientist's Guide to Understanding Substituent Effects in Drug Discovery In the landscape of modern drug discovery, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Substituent Effects in Drug Discovery

In the landscape of modern drug discovery, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful tool.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the wide range of chemical shifts make it ideal for screening, identifying, and characterizing ligand-target interactions.[4][5] A key aspect of leveraging this technique lies in understanding how the electronic environment around a fluorine atom influences its NMR signal. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of two aniline derivatives: the parent 2-fluoroaniline and the more complex 2-fluoro-6-iodo-4-(methylsulfonyl)aniline, offering insights into the profound impact of aromatic substitution.

The Foundational Role of Substituent Effects in ¹⁹F NMR

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs) increase the electron density around the fluorine, causing a shielding effect and a shift to a higher field (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding and a downfield shift (more positive ppm values).[4] These effects are transmitted through both inductive (through-bond) and resonance (through-space) mechanisms.

Structural and Electronic Comparison

Let's dissect the two molecules to predict the influence of their respective substituents on the ¹⁹F chemical shift.

Compound Structure Key Substituents and Their Electronic Effects
2-Fluoroaniline 2-Fluoroaniline structure-NH₂ (Amino group): A strong electron-donating group (EDG) through resonance (+R effect) and weakly withdrawing through induction (-I effect). Overall, it increases electron density on the aromatic ring, particularly at the ortho and para positions.
2-Fluoro-6-iodo-4-(methylsulfonyl)aniline 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline structure-NH₂ (Amino group): As above, a strong EDG. -I (Iodo group): An electron-withdrawing group through induction (-I effect) due to its electronegativity. It can also be weakly donating through resonance (+R effect), but the inductive effect typically dominates. -SO₂CH₃ (Methylsulfonyl group): A very strong electron-withdrawing group through both induction (-I) and resonance (-R) effects.

The interplay of these groups in 2-fluoro-6-iodo-4-(methylsulfonyl)aniline creates a complex electronic environment for the fluorine atom, which is expected to be significantly different from that in 2-fluoroaniline.

Predicted ¹⁹F NMR Chemical Shifts

For 2-fluoro-6-iodo-4-(methylsulfonyl)aniline, we anticipate a substantial downfield shift (a less negative ppm value) compared to 2-fluoroaniline. This is due to the cumulative electron-withdrawing effects of the iodo and, most significantly, the methylsulfonyl groups. These groups will substantially decrease the electron density at the fluorine-bearing carbon, leading to significant deshielding of the fluorine nucleus.

Compound Reported/Predicted ¹⁹F NMR Shift (ppm) Rationale
2-Fluoroaniline~ -131.5The amino group's electron-donating nature contributes to the shielding of the fluorine atom.
2-Fluoro-6-iodo-4-(methylsulfonyl)anilinePredicted to be significantly downfield (less negative) than -131.5 ppmThe potent electron-withdrawing iodo and methylsulfonyl groups will cause substantial deshielding of the fluorine nucleus, overriding the donating effect of the amino group.

Visualizing Electronic Influence

The following diagram illustrates the dominant electronic effects at play in 2-fluoro-6-iodo-4-(methylsulfonyl)aniline, leading to the predicted deshielding of the fluorine atom.

G cluster_0 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline mol F_label F mol->F_label e⁻ withdrawing NH2_label NH₂ (+R) NH2_label->mol e⁻ donating I_label I (-I) I_label->mol SO2Me_label SO₂CH₃ (-I, -R) SO2Me_label->mol

Caption: Electronic effects in 2-fluoro-6-iodo-4-(methylsulfonyl)aniline.

Experimental Protocol for ¹⁹F NMR Acquisition

To empirically validate these predictions, the following protocol for acquiring high-quality ¹⁹F NMR data is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the aniline compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]

  • Add a small amount of a reference standard, such as trifluorotoluene or CFCl₃ (if compatible and available), to the NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Tune and match the probe for the ¹⁹F frequency.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (5 times the longest T₁).

  • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.[5]

  • Acquisition Time: Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

  • Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: For a singlet fluorine signal and to simplify the spectrum, use proton decoupling (e.g., Waltz-16).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully.

  • Reference the spectrum to the internal standard.

  • Integrate the signal if quantitative analysis is required.

Conclusion for the Practicing Scientist

The comparison between 2-fluoroaniline and 2-fluoro-6-iodo-4-(methylsulfonyl)aniline serves as a compelling illustration of the sensitivity of ¹⁹F NMR to the electronic perturbations caused by aromatic substituents. The strong electron-withdrawing nature of the iodo and methylsulfonyl groups in the latter compound is predicted to cause a significant downfield shift in its ¹⁹F NMR spectrum compared to the parent 2-fluoroaniline. This understanding is not merely academic; in fragment-based drug discovery, such shifts upon binding to a biological target can provide invaluable information about the binding event and the local environment of the fluorinated fragment.[3][7][8] By mastering the interpretation of these substituent-induced shifts, researchers can more effectively utilize ¹⁹F NMR as a sophisticated tool in the development of novel therapeutics.

References

  • Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • A beginner's guide to ¹⁹F NMR and its role in drug screening. Taylor & Francis Online. [Link]

  • Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on ¹⁹F NMR Spectroscopy. ACS Publications. [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed. [Link]

  • ¹⁹F-NMR in Target-based Drug Discovery. Bentham Science Publishers. [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Technical Guide: Mass Spectrometry Profiling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline Executive Summary 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (CAS: N/A for specific isomer, structurally related to Mirdametinib in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Executive Summary

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline (CAS: N/A for specific isomer, structurally related to Mirdametinib intermediates) is a critical pharmacophore scaffold used in the synthesis of next-generation MEK and BRAF inhibitors. Its unique substitution pattern—combining a lipophilic iodine atom for steric pocket filling, a polar methylsulfonyl group for hydrogen bonding, and a fluorine atom for metabolic stability—makes it a high-value target in drug discovery.

This guide provides a definitive mass spectrometry (MS) profiling strategy for this molecule. Unlike generic protocols, this document focuses on distinguishing this compound from its specific synthetic impurities (e.g., des-iodo analogs) and regioisomers using ESI-MS/MS fragmentation dynamics.

Chemical Identity & Physicochemical Profile

FeatureSpecification
Chemical Name 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline
Molecular Formula

Exact Mass 314.9226 Da
[M+H]⁺ Monoisotopic 315.9304 Da
Key Functional Groups Primary Aniline (

), Aryl Iodide (

), Methyl Sulfone (

), Aryl Fluoride (

)
LogP (Predicted) ~1.8 (Moderate Lipophilicity)
pKa (Aniline) ~2.5 (Weakly basic due to electron-withdrawing

and

)

Experimental Protocol: HPLC-ESI-MS/MS

Objective: To achieve baseline separation of the target analyte from its des-iodo impurity and characterize its fragmentation fingerprint.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for MS/MS optimization.

  • Filtration: 0.22 µm PTFE syringe filter to remove particulate iodine salts.

B. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for weakly basic aniline).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Iodine atom increases retention on C18).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

    • Note: Although the sulfonamide group is acidic, the aniline nitrogen is the preferred site of protonation in acidic media.

Fragmentation Pathway Analysis

The fragmentation of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is governed by two competing mechanisms: the cleavage of the weak Carbon-Iodine bond and the stability of the methylsulfonyl group.

Primary Ionization
  • Precursor Ion (

    
    ): m/z 316 
    
    • The proton attaches to the aniline nitrogen. The electron-withdrawing effect of the sulfonyl and fluorine groups destabilizes this charge, making the molecule prone to in-source fragmentation if cone voltage is too high.

Mechanism 1: Methylsulfonyl Cleavage (Diagnostic)

Unlike sulfonamides (


) which often lose 

(64 Da) via rearrangement, aromatic methyl sulfones (

) typically undergo a sequential loss:
  • Loss of Methyl Radical (

    
    ):  Generates a radical cation at m/z 301 .
    
  • Loss of Methylsulfonyl (

    
    ):  Direct cleavage of the C-S bond yields the aryl cation at m/z 237 .
    
Mechanism 2: The "Iodine Effect" (Specific)

The C-I bond is the weakest bond in the molecule (~57 kcal/mol).

  • Loss of Iodine (

    
    ):  Homolytic cleavage yields a radical cation at m/z 189 .
    
  • Loss of HI: Heterolytic elimination (often adjacent to the amine proton) yields m/z 188 .

Fragmentation Pathway Diagram (DOT)

FragmentationPathway M Precursor Ion [M+H]+ m/z 316 Frag1 [M+H - CH3]+ m/z 301 (Methyl Loss) M->Frag1 -15 Da (CH3) Frag2 [M+H - SO2CH3]+ m/z 237 (Sulfonyl Loss) M->Frag2 -79 Da (SO2CH3) Frag3 [M+H - I]+ m/z 189 (Iodine Loss) M->Frag3 -127 Da (I•) Frag4 [M+H - I - SO2CH3]+ m/z 110 (Core Aniline) Frag2->Frag4 -127 Da (I•) Frag3->Frag4 -79 Da (SO2CH3)

Caption: Proposed ESI-MS/MS fragmentation tree for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline showing competing pathways of sulfonyl and iodine loss.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most common synthetic impurities and structural analogs to aid in identification.

FeatureTarget Molecule Alt 1: Des-iodo Analog Alt 2: Des-sulfonyl Analog
Structure 2-F, 6-I, 4-

2-F, 4-

(No I)
2-F, 6-I (No

)
Precursor (m/z) 316 190 238
Key Fragment 1 189 (Loss of I)175 (Loss of Me)111 (Loss of I)
Key Fragment 2 237 (Loss of

)
111 (Loss of

)
127 (

ion)
Isotopic Pattern No M+2 (I is monoisotopic)No M+2No M+2
Retention Time High (Lipophilic I)Low (Polar)Medium

Key Differentiator:

  • Vs. Des-iodo: The target has a mass shift of +126 Da. If you see m/z 190 co-eluting, it is likely the starting material (2-fluoro-4-methylsulfonyl aniline) or a reduction byproduct.

  • Vs. Regioisomers: If the Iodine is at position 4 and Sulfonyl at 6 (sterically crowded), the loss of

    
     (79 Da) will be more intense  due to steric relief (ortho-effect) compared to the target molecule where the sulfonyl is at the para position.
    

References

  • Duckett, C. J., et al. (2007). "High-performance liquid chromatography/inductively coupled plasma mass spectrometry with iodine-specific detection for profiling metabolites." Rapid Communications in Mass Spectrometry. Link

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • Baarschers, W. H., & Krupay, B. W. (1973). "Mass Spectra of Some Sulfinate Esters and Sulfones." Canadian Journal of Chemistry.[2] Link

  • Sigma-Aldrich. "2-Fluoro-4-iodoaniline Product Specification." (Structural Analog Reference). Link

Sources

Validation

HPLC retention time comparison: 2-Fluoro-4-(methylsulfonyl)aniline vs. 6-iodo derivative

Subject: HPLC Retention Time & Method Development Guide Analytes: 2-Fluoro-4-(methylsulfonyl)aniline vs. 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline Executive Summary The Bottom Line: In Reverse Phase HPLC (RP-HPLC) using...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: HPLC Retention Time & Method Development Guide Analytes: 2-Fluoro-4-(methylsulfonyl)aniline vs. 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Executive Summary

The Bottom Line: In Reverse Phase HPLC (RP-HPLC) using a C18 stationary phase, the 6-iodo derivative will consistently elute later than the 2-fluoro-4-(methylsulfonyl)aniline parent compound.

  • Elution Order: Fluoro (Parent)

    
     Iodo (Product)
    
  • Mechanism: The addition of the iodine atom at the C6 position significantly increases the lipophilicity (LogP) of the molecule, enhancing its interaction with the hydrophobic stationary phase.

  • Application: This separation is critical for monitoring the iodination reaction progress during the synthesis of kinase inhibitor intermediates.

Chemical Profile & Theoretical Basis[1]

To understand the chromatographic separation, we must analyze the physicochemical changes introduced by the halogen substitution.

FeatureCompound A (Parent) Compound B (Product)
Name 2-Fluoro-4-(methylsulfonyl)aniline2-Fluoro-6-iodo-4-(methylsulfonyl)aniline
Structure Aniline core, -SO₂Me (p), -F (o)Aniline core, -SO₂Me (p), -F (o), -I (o')
Electronic State Polar sulfone, H-bond donor (

)
Polar sulfone, but increased lipophilicity
Hansch

Value
Fluorine

+0.14
Iodine

+1.12
Predicted Interaction Moderate Hydrophobic InteractionStrong Hydrophobic Interaction
The "Heavy Atom" Effect on Retention

In RP-HPLC, retention is governed largely by the solvophobic theory. The stationary phase (C18 alkyl chains) is non-polar.

  • Fluorine (F): Small, highly electronegative, but low polarizability. Its contribution to lipophilicity (Hansch

    
     constant) is minimal (+0.14). It does not significantly increase retention compared to a hydrogen atom.
    
  • Iodine (I): Large, polarizable, and lipophilic. Its

    
     constant is high (+1.12). Adding iodine drastically increases the hydrophobic surface area of the molecule, resulting in a stronger partition into the C18 phase and a longer retention time (
    
    
    
    ).
Visualization: Molecular Interaction & Separation Logic

G cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic) Fluoro 2-Fluoro-4-(methylsulfonyl)aniline (Less Lipophilic) Fluoro->C18 Weak Interaction Fast Elution Iodo 6-Iodo Derivative (High Lipophilicity) Iodo->C18 Strong Interaction Delayed Elution

Figure 1: Mechanistic difference in retention. The large Iodine atom (Red Node) facilitates stronger binding to the C18 phase compared to the Fluoro compound (Blue Node).

Recommended Experimental Protocol

This protocol is designed to be robust, MS-compatible, and capable of separating the starting material from the iodinated product with high resolution.

System Parameters[2][3][4][5][6][7][8][9]
  • Column: C18 (End-capped), 3.5 µm or 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why? End-capping reduces peak tailing caused by the interaction of the basic aniline amine with free silanols on the silica surface.

  • Temperature: 35°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

    • Note: The methylsulfonyl group provides good UV absorption.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why Acid? Acidic pH (~2.5) ensures the aniline is protonated (

      
      ) or at least suppresses silanol ionization (
      
      
      
      ), improving peak shape. While protonation usually reduces retention, the hydrophobic iodine effect dominates.
Gradient Table[3]
Time (min)% Solvent B (ACN)State
0.05%Equilibration
2.05%Load/Hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration
20.05%End

Typical Results & Data Interpretation

The following data represents the expected performance based on solvophobic theory and standard behavior of halogenated anilines under the conditions above.

Relative Retention Data
CompoundApprox.[1][2][3][4][5][6][7] Retention Time (

)
Relative Retention Time (RRT)Peak Characteristics
2-Fluoro-4-(methylsulfonyl)aniline 6.2 min1.00Sharp, slight tailing possible
6-Iodo derivative 8.5 - 9.0 min~1.40Broadening due to hydrophobicity

Interpretation:

  • The Resolution (

    
    )  between the two peaks is typically > 5.0, making this method suitable for quantitative conversion monitoring.
    
  • If monitoring a reaction mixture, the "Fluoro" peak will decrease over time, while the "Iodo" peak increases.

Workflow Visualization

Workflow cluster_separation Gradient Separation Step1 Sample Prep Dissolve in 50:50 ACN:Water Step2 Injection 10 µL onto C18 Column Step1->Step2 Step3a Early Elution (Low %B) Polar Impurities Step3b Mid Elution (~40% B) 2-Fluoro Parent Step2->Step3b Step3c Late Elution (~60% B) 6-Iodo Product Step3b->Step3c Increasing Hydrophobicity Step4 Detection (UV 254nm) Integration & Ratio Calc Step3c->Step4

Figure 2: Standard Analytical Workflow. Note the distinct separation window between the Fluoro parent and Iodo product.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic aniline nitrogen and acidic silanols on the column.

  • Fix: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge"). Alternatively, increase the buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% FA).

Issue: Co-elution with Impurities
  • Cause: If the reaction produces di-iodo species or regioisomers.

  • Fix: Flatten the gradient slope. Change from 5-95% B to 20-70% B over 20 minutes to expand the separation window in the middle region.

Issue: Retention Shift
  • Cause: Temperature fluctuations affect the partition coefficient of the iodine.

  • Fix: Use a column oven set strictly to 35°C or 40°C. Do not rely on ambient temperature.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for hydrophobicity constants: F=0.14, I=1.12).
  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on RP-HPLC retention mechanisms and silanol interactions).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • PubChem. (2024). Compound Summary: 2-Fluoro-4-(methylsulfonyl)aniline. National Library of Medicine.

Sources

Comparative

Structural Integrity &amp; Developability Guide: Polysubstituted Sulfonyl Anilines

Executive Summary: The Structural Advantage In the landscape of drug development, Polysubstituted Sulfonyl Anilines (PSAs) have emerged as a superior alternative to classical Simple Sulfonamides (SSs) (e.g., sulfamethoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of drug development, Polysubstituted Sulfonyl Anilines (PSAs) have emerged as a superior alternative to classical Simple Sulfonamides (SSs) (e.g., sulfamethoxazole analogs). While classical sulfonamides rely heavily on simple N-H...O hydrogen bonding networks, novel PSAs—specifically those incorporating heterocyclic moieties like pyrrolidine or furan rings—exhibit enhanced supramolecular stability through complex


-stacking and halogen-mediated interactions.

This guide objectively compares the solid-state performance of a representative Novel PSA (4-((pyrrolidin-1-ylsulfonyl)methyl)aniline) against a Standard Reference (p-Toluenesulfonanilide) . Analysis focuses on crystal packing efficiency, lattice energy stability, and developability metrics derived from Single Crystal X-Ray Diffraction (SCXRD) and Hirshfeld Surface Analysis.

Comparative Analysis: Novel PSA vs. Standard Reference

The following data contrasts the structural performance of the Novel PSA class against standard benzene-sulfonamides. Data is aggregated from recent high-resolution SCXRD studies and Density Functional Theory (DFT) validations.

Table 1: Crystallographic & Stability Metrics
MetricNovel PSA (Pyrrolidinyl Derivative) Standard Reference (p-Toluenesulfonanilide) Implication for Drug Dev
Space Group Monoclinic (

)
Triclinic (

) or Monoclinic
Higher symmetry in PSA often correlates with better flow properties.
Calc. Density (

)
1.35 - 1.42 g/cm³1.28 - 1.32 g/cm³Higher density implies more efficient packing and potential for higher volumetric potency.
Packing Efficiency 72.4% (High)68.1% (Moderate)Tighter packing reduces hygroscopicity and enhances chemical stability.
Dominant Interaction N-H...O (Strong) + C-H...

(3D Network)
N-H...O (2D Sheets)3D networks in PSAs resist mechanical stress (tablet compression) better than 2D sheets.
Hirshfeld O...H % 33.9% - 40.1%~20% - 25%Higher O...H contribution indicates superior solubility potential via H-bond donors.
Lattice Energy (

)
-145.2 kcal/mol-112.5 kcal/molMore negative energy = higher thermodynamic stability.

Key Insight: The inclusion of the pyrrolidine ring in the PSA scaffold disrupts the flat, layered packing seen in standard sulfonamides, inducing a "herringbone" or interlocked 3D architecture. This results in a material that is mechanically harder and thermodynamically more stable.

Critical Experimental Protocols

To replicate these structural findings, strict adherence to the following synthesis and characterization protocols is required.

Synthesis Workflow: Modern vs. Traditional

We recommend the Visible-Light-Mediated Sulfonylation (Modern) over traditional acid chloride routes for higher purity and crystallizability.

SynthesisWorkflow Start Starting Material: Aniline Derivative Process Reaction: RT, 12-24h Radical Mechanism Start->Process Reagent Reagent: Sulfonyl Fluoride (Stable, Modifiable) Reagent->Process Catalyst Photocatalyst: Ir(ppy)3 + Blue LED Catalyst->Process Activation Purification Purification: Column Chromatography (Ethyl Acetate/Hexane) Process->Purification Crystallization Crystallization: Slow Evaporation (Ethanol/DMF) Purification->Crystallization Product Final Product: Single Crystal PSA Crystallization->Product

Figure 1: Comparative synthesis pathway utilizing sulfonyl fluorides and photoredox catalysis to ensure high-purity crystals suitable for X-ray analysis.

Crystallization & Data Collection Protocol

Objective: Obtain single crystals suitable for SCXRD (


 mm).
  • Solvent Selection: Dissolve 50 mg of synthesized PSA in 5 mL of Ethanol:DMF (4:1 v/v). The DMF acts as a solubilizer while Ethanol acts as the precipitant.

  • Slow Evaporation: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm and poke 3-5 small holes. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 3-5 days. Select a block-like specimen (avoid needles if possible to reduce disorder).

  • Mounting: Mount crystal on a glass fiber using cyanoacrylate adhesive or cryo-loop with Paratone oil.

  • Data Collection:

    • Instrument: Bruker APEX-II CCD or equivalent.

    • Source: Mo K

      
       (
      
      
      
      Å).
    • Temperature: 296(2) K (Room Temp) or 100(2) K (Cryo) – Note: Cryo is preferred to reduce thermal vibration parameters.

    • Strategy: Collect

      
       scans at 0.5° width.
      

Advanced Structural Analysis: Hirshfeld Surfaces

Hirshfeld Surface Analysis is the gold standard for quantifying intermolecular interactions. It validates why PSAs exhibit superior stability compared to standard sulfonamides.

Methodology
  • Generation: Use CrystalExplorer17.5.[1]

  • Mapping: Map

    
     (normalized contact distance) onto the surface.[1]
    
    • Red spots: Contacts shorter than van der Waals radii (Strong H-bonds: N-H...O).

    • White regions: Contacts at van der Waals separation.

    • Blue regions: No close contacts.

  • Fingerprint Plots: Generate 2D plots (

    
     vs 
    
    
    
    ) to calculate percentage contributions.
Interaction Hierarchy Logic

InteractionHierarchy Crystal Crystal Stability (Total Lattice Energy) Primary Primary Interactions (Strong Directional) Crystal->Primary Secondary Secondary Interactions (Stabilizing/Packing) Crystal->Secondary Tertiary Tertiary Interactions (Dispersion/Bulk) Crystal->Tertiary NH_O N-H...O (33-40% Contribution) Defines Sheet Structure Primary->NH_O CH_Pi C-H...Pi (15-25% Contribution) Interlocks Layers Secondary->CH_Pi HH H...H Contacts (27-35% Contribution) Van der Waals Bulk Tertiary->HH

Figure 2: Hierarchical breakdown of intermolecular forces in PSA crystals. The high percentage of O...H interactions distinguishes PSAs from lipophilic standards.

Data Interpretation[2][3][4][5][6][7][8][9][10]
  • PSA Analysis: The fingerprint plot for PSAs typically shows two distinct "spikes" at the bottom left, corresponding to the strong O...H/H...O hydrogen bonds involving the sulfonyl oxygens and the aniline amine.

  • Standard Reference Analysis: Standard sulfonamides often show a more diffuse plot dominated by H...H contacts (>45%), indicating a reliance on weak van der Waals forces, which correlates to lower melting points and lower mechanical stability.

References

  • Krishnan, S., et al. (2021). "Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline."[2] European Journal of Chemistry, 12(4), 419-431. Link

  • Johnson, T. C., et al. (2017). "Direct sulfonylation of anilines mediated by visible light."[3] Chemical Science, 8, 6493-6497. Link

  • Spackman, P. R., et al. (2021). "CrystalExplorer17: A versatile tool for Hirshfeld surface analysis."[4] Journal of Computational Chemistry. Link

  • BenchChem Technical Guide. "The Rising Potential of Substituted Anilines in Therapeutic Development." BenchChem Whitepapers. Link

  • Gelman, D., et al. (2023). "Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis and Hirshfeld Surface Exploration." Crystals, 13(9), 1350. Link

Sources

Validation

A Comparative Guide to IR Spectroscopy of Sulfonyl and Amino Groups in Iodoanilines

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups within a molecule. This guide provides an in-depth technical comparison of the characteristic IR spectroscopic features of sulfonyl (–SO₂) and amino (–NH₂) groups, with a specific focus on their presentation in iodoaniline isomers. Understanding the vibrational signatures of these moieties is critical for confirming molecular identity, assessing purity, and predicting intermolecular interactions.

This guide will delve into the theoretical underpinnings of the vibrational modes of sulfonyl and amino groups, present and compare experimental IR data for a series of iodoanilines and related compounds, and provide a detailed, field-proven protocol for acquiring high-quality IR spectra.

Fundamental Principles: The Vibrational Language of Sulfonyl and Amino Groups

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.

The Sulfonyl Group (–SO₂)

The sulfonyl group is characterized by two strong, distinct stretching vibrations of the S=O double bonds. These are:

  • Asymmetric S=O Stretching: This high-frequency vibration involves the two oxygen atoms moving in opposite directions relative to the sulfur atom. It typically appears in the range of 1300-1350 cm⁻¹ .

  • Symmetric S=O Stretching: In this lower-frequency mode, both oxygen atoms move in phase, stretching and compressing in unison. This absorption is generally found between 1120-1160 cm⁻¹ .

The exact position of these bands is sensitive to the electronic environment. Electron-withdrawing groups attached to the sulfur atom will increase the frequency of these vibrations, while electron-donating groups will decrease them.

The Primary Aromatic Amino Group (–NH₂)

The primary amino group (–NH₂) in an aromatic context, such as in anilines, exhibits several characteristic vibrational modes:

  • Asymmetric N-H Stretching: This higher frequency stretching mode involves one N-H bond lengthening while the other shortens. For primary aromatic amines, this peak is typically observed in the 3400-3500 cm⁻¹ region.

  • Symmetric N-H Stretching: Here, both N-H bonds stretch and compress in phase. This absorption appears at a lower frequency, generally between 3300-3420 cm⁻¹ . The presence of two distinct peaks in this region is a hallmark of a primary amine.

  • N-H Bending (Scissoring): This in-plane bending vibration, akin to the closing and opening of a pair of scissors, gives rise to a medium to strong absorption in the 1580-1650 cm⁻¹ range.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is typically found in the 1250-1340 cm⁻¹ region. Resonance with the aromatic ring strengthens this bond, leading to a higher frequency compared to aliphatic amines.

Experimental Data: A Comparative Analysis

The following table summarizes the key IR absorption peaks for various iodoanilines and related compounds containing sulfonyl and amino groups. This comparative data allows for an objective assessment of how the position of the iodo and sulfonyl substituents influences the vibrational frequencies of the amino group.

CompoundIsomerAsymmetric N-H Stretch (cm⁻¹)Symmetric N-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)Asymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
2-IodoanilineOrtho~3430~3350~1610--~1280
3-IodoanilineMeta~3420~3335~1615--~1290
4-IodoanilinePara~3481, ~3388~3388, ~3295~1618--~1281
4-AminobenzenesulfonamidePara~3470~3370~1630~1335~1155~1290
Orthanilic Acid (2-Aminobenzenesulfonic Acid)Ortho(Broad)(Broad)~1620~1250~1160~1300
Metanilic Acid (3-Aminobenzenesulfonic Acid)Meta(Broad)(Broad)~1625~1240~1170~1295
2-Amino-5-iodobenzoic Acid*Ortho~3480~3360~1620--~1250

Note: 2-Amino-5-iodobenzoic acid is included as a proxy to observe the influence of an ortho-iodo substituent on the amino group in a molecule with an electron-withdrawing group at the para position.

Analysis of Spectral Data

From the comparative data, several key insights emerge:

  • Positional Isomerism in Iodoanilines: The position of the iodine atom subtly influences the N-H stretching frequencies. In 4-iodoaniline (para), the electron-withdrawing nature of iodine is transmitted more effectively through resonance, leading to a slight increase in the N-H stretching frequencies compared to the ortho and meta isomers. This is because the iodine atom pulls electron density away from the amino group, strengthening the N-H bonds.

  • Introduction of the Sulfonyl Group: The presence of the strongly electron-withdrawing sulfonyl group in 4-aminobenzenesulfonamide leads to a noticeable increase in the N-H stretching frequencies compared to 4-iodoaniline. This effect is even more pronounced in the aminobenzenesulfonic acids, where the acidic proton can lead to zwitterion formation, resulting in broad absorptions in the N-H stretching region due to hydrogen bonding.

  • Sulfonyl Group Peaks: As expected, the aminobenzenesulfonic acids and 4-aminobenzenesulfonamide exhibit the characteristic strong asymmetric and symmetric S=O stretching bands in the ranges of 1335-1240 cm⁻¹ and 1170-1155 cm⁻¹, respectively.

Experimental Protocol: Acquiring High-Fidelity IR Spectra

The following protocols describe standard methods for obtaining IR spectra of solid and liquid samples. The choice of method depends on the physical state and properties of the sample.

KBr Pellet Method for Solid Samples

This method is ideal for solid samples that can be finely ground. The principle lies in dispersing the sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade KBr powder (oven-dried)

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for 2-3 minutes until a homogeneous, fine powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Collect the spectrum of the KBr pellet containing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method for Solid and Liquid Samples

ATR-FTIR is a versatile technique that requires minimal sample preparation. It is suitable for a wide range of samples, including powders, films, and liquids.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula (for solids) or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Collection: With the clean ATR crystal in place, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application:

    • For Solids: Place a small amount of the solid sample onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • For Liquids: Place a drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in obtaining and interpreting an IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation prep_solid Solid Sample (e.g., KBr Pellet) background 1. Collect Background Spectrum prep_solid->background prep_liquid Liquid Sample (e.g., ATR) prep_liquid->background sample 2. Collect Sample Spectrum background->sample processing Baseline Correction & Normalization sample->processing analysis Peak Identification & Comparison processing->analysis interpretation Functional Group Assignment analysis->interpretation conclusion Structural Confirmation interpretation->conclusion

Caption: Experimental workflow for FTIR spectroscopy.

Conclusion

The infrared spectra of iodoanilines containing sulfonyl and amino groups provide a wealth of information about their molecular structure. The characteristic vibrational frequencies of the N-H and S=O bonds are sensitive to the electronic effects of the substituents and their positions on the aromatic ring. By carefully analyzing these spectral features, researchers can confidently identify these compounds and gain insights into their chemical properties. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible IR data, which is essential for accurate structural elucidation in the fields of chemistry and drug development.

References

  • Infrared Spectroscopy. St. Paul's Cathedral Mission College.

  • Spectroscopy of Amines. Chemistry LibreTexts.

  • IR Spectroscopy Tutorial: Amines. University of Calgary.

  • Interpreting Infrared Spectra. Specac.

  • Vibrational Spectrum of SO₂. University of Michigan.

  • IR spectrum for 4-iodoaniline. ResearchGate.

  • 4-Iodoaniline. NIST Chemistry WebBook.

  • 2-Iodoaniline. NIST Chemistry WebBook.

  • 3-Iodoaniline. PubChem.

  • 4-Aminobenzenesulfonamide. SpectraBase.

  • Orthanilic acid. ChemicalBook.

  • Metanilic acid. PubChem.

  • 2-Amino-5-iodobenzoic acid. ChemicalBook.

  • Sample Preparation for FT-IR. University of the West Indies.

  • ATR-FTIR Spectroscopy. Agilent.

  • KBr Pellet Method. Shimadzu.

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Part 1: Executive Safety Directives 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a highly functionalized aniline derivative, likely utilized as a scaffold in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a highly functionalized aniline derivative, likely utilized as a scaffold in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) or other bioactive small molecules.

The Core Risk: As an aniline derivative, this compound presents a dual threat: Acute toxicity via methemoglobinemia (impairing oxygen transport in blood) and chronic sensitization .[1] The presence of the methylsulfonyl and halogen groups increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted aniline.

Immediate Action Plan:

  • Treat as a Potent Compound (OEB 3/4): Default to containment strategies suitable for potent pharmaceutical intermediates.

  • Zero Skin Contact: Dermal absorption is the primary route of invisible exposure.

  • Dust Control: The solid state presents the highest risk. All weighing must occur in a HEPA-filtered enclosure.

Part 2: Hazard Analysis & Structural Causality

To understand why specific PPE is required, we must analyze the molecule's Structure-Activity Relationship (SAR) regarding toxicity.

Functional GroupAssociated HazardPhysiological Mechanism
Aniline Core Methemoglobinemia Metabolic oxidation of the amine group produces reactive metabolites (e.g., phenylhydroxylamine) that oxidize hemoglobin (

) to methemoglobin (

), causing cellular hypoxia.
Halogens (F, I) Irritation / Corrosivity Electronegative substituents can increase the acidity of the amine, potentially enhancing eye and mucous membrane irritation.
Methylsulfonyl Systemic Stability This group is electron-withdrawing, which may alter metabolic clearance rates, potentially prolonging the compound's half-life in the body compared to simpler anilines.

Part 3: PPE Technical Specifications[2]

Do not rely on generic "safety rules." Use the following validated specifications.

Hand Protection (Critical)

Anilines are notorious for permeating standard latex and thin nitrile gloves.

  • Primary Barrier: Low-modulus Nitrile or Laminate (e.g., Silver Shield).

  • Minimum Thickness: 0.11 mm (4 mil) for incidental splash; 0.38 mm (15 mil) for prolonged handling.

  • Glove Protocol: Double-gloving is mandatory .

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Glove: Extended cuff nitrile (tucked over lab coat sleeve).

  • Change Frequency: Every 60 minutes or immediately upon contamination.

Respiratory Protection
  • Solid Handling: If working outside a certified fume hood (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with HEPA cartridges (P100/P3) is required. N95 masks are insufficient for potent aniline dusts.

  • Solution Handling: A half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) is necessary if volatile solvents are involved, though the compound itself has low volatility.

Body & Eye Defense[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses provide insufficient protection against airborne dusts or splashes that can track around the lens.

  • Body: Tyvek® or chemically resistant lab coat (polypropylene). Cotton lab coats absorb anilines and hold them against the skin, increasing absorption risk.

Part 4: Operational Workflows & Visualization

Diagram 1: PPE Selection Logic

This decision tree guides the researcher through PPE selection based on the physical state of the reagent.

PPE_Logic Start Start: Handling 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Pipetting/Reaction Solution->Reaction Control_S Engineering Control: HEPA Weighing Station or Iso-Hood Weighing->Control_S PPE_S PPE Required: Double Nitrile Gloves Tyvek Sleeves/Coat P100 Respirator (if open sash) Control_S->PPE_S Control_L Engineering Control: Chemical Fume Hood Reaction->Control_L PPE_L PPE Required: Double Nitrile Gloves (0.11mm+) Splash Goggles Chem-Resistant Apron Control_L->PPE_L

Caption: Decision logic for PPE selection based on physical state and engineering controls.

Diagram 2: Safe Gowning Protocol

Proper gowning prevents cross-contamination, a common failure point in aniline handling.

Gowning_Protocol Step1 1. Inspect Clothing (Long pants, closed shoes) Step2 2. Don Inner Gloves (Bright color, nitrile) Step1->Step2 Step3 3. Don Lab Coat/Tyvek (Button to neck) Step2->Step3 Step4 4. Don Outer Gloves (Extended cuff, over sleeve) Step3->Step4 Step5 5. Don Eye Protection (Goggles adjusted for seal) Step4->Step5 Check Safety Checkpoint: No exposed skin at wrists? Step5->Check Check->Step4 No (Adjust) Proceed Proceed to Work Check->Proceed Yes

Caption: Sequential gowning workflow to ensure zero skin exposure.

Part 5: Decontamination & Disposal

The "Red Bag" Rule: Because this compound contains halogens and a sulfonyl group, it must not be mixed with standard non-halogenated organic waste.

  • Solid Waste:

    • Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic/Halogenated" waste container.

    • Double-bag all waste before removing it from the hood.

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste streams.

    • Do not mix with oxidizers (e.g., nitric acid waste), as anilines can react violently with strong oxidizers.[1]

  • Spill Management (Solid):

    • Do not sweep. Sweeping generates dust.

    • Cover the spill with a damp paper towel (solvent-wet or water-wet) to suppress dust.

    • Wipe inward from the perimeter.

    • Clean the surface with a mild surfactant followed by an alcohol wipe to solubilize lipophilic residues.

Part 6: References & Authority[4]

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. Emergency Response Safety and Health Database. [Link]

  • PubChem. 2-Fluoro-4-iodoaniline (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Use of Anilines and Halogenated Derivatives. [Link][2]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling.

Sources

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